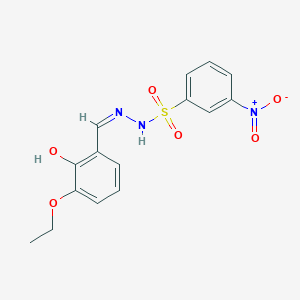![molecular formula C13H11ClN4OS B3731591 8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731591.png)
8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
説明
8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a chemical compound with various scientific research applications. It is commonly referred to as 4CMTB and is used in different fields of study, including biology, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4CMTB involves the modulation of ion channels, which are important in the regulation of cellular processes such as the transmission of nerve impulses and the regulation of intracellular calcium levels. 4CMTB has been shown to modulate the activity of transient receptor potential (TRP) channels, which are a family of ion channels that are important in sensory perception, pain sensation, and the regulation of intracellular calcium levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4CMTB include the modulation of ion channels, the induction of apoptosis in cancer cells, and the enhancement of natural killer cell activity. In cancer cells, 4CMTB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is important in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are important in DNA synthesis and cell proliferation. In addition, 4CMTB has been shown to induce the expression of pro-apoptotic proteins, which leads to the induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4CMTB in lab experiments is its ability to modulate ion channels, which are important in the regulation of cellular processes. This makes it a useful tool in studying the role of ion channels in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using 4CMTB in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
For the use of 4CMTB in scientific research include the development of novel anti-cancer and immunotherapies, as well as the study of its role in modulating ion channels in different cellular processes.
科学的研究の応用
4CMTB has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 4CMTB has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells. In neurobiology, 4CMTB has been shown to modulate the activity of ion channels, which are important in the transmission of nerve impulses. In immunology, 4CMTB has been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer cells and viruses.
特性
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGIGNVHCVPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-(3-ethoxy-2-hydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731514.png)
![4-sec-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B3731522.png)


![9-methyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B3731552.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![N-(3,4-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731575.png)
![N-(4-isopropylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731583.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)
![8-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731589.png)
![2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B3731598.png)
![8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731603.png)
![4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde](/img/structure/B3731611.png)
![N-(2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731617.png)